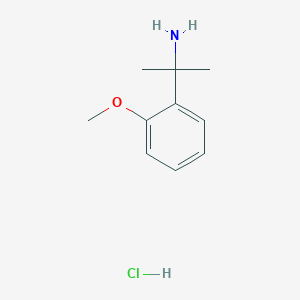

2-(2-Methoxyphenyl)propan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with nitroethane to form 2-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(2-methoxyphenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.

Applications De Recherche Scientifique

Pharmacological Research

2-(2-Methoxyphenyl)propan-2-amine hydrochloride has been investigated for its pharmacological properties, particularly its interaction with neurotransmitter systems. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders and anxiety.

Case Studies:

- Antidepressant Activity: Research indicates that this compound may influence serotonin pathways, demonstrating significant reductions in depressive-like behaviors in rodent models during forced swim tests and tail suspension tests.

- Anxiolytic Properties: In studies utilizing the elevated plus maze test, subjects treated with this compound exhibited reduced anxiety levels, spending more time in open arms compared to controls.

Neuroprotective Effects

The compound has shown promise in neuroprotection through mechanisms such as reducing oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings:

- Studies have highlighted the ability of this compound to mitigate oxidative damage, indicating its potential role as a neuroprotective agent.

Synthesis and Analytical Methods

Synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in laboratories. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess the purity and structural integrity of synthesized compounds.

Toxicology and Safety Profile

Preliminary toxicity studies suggest that this compound exhibits minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile. The compound is classified with signal words indicating danger, necessitating careful handling.

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. This interaction can lead to various physiological effects, which are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Methoxyphenyl)propan-2-amine hydrochloride

- 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

- 2-(2-Methoxyphenyl)ethanamine hydrochloride

Uniqueness

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, the compound may exhibit different pharmacological properties and interactions with biological targets.

Activité Biologique

2-(2-Methoxyphenyl)propan-2-amine hydrochloride, also known as a substituted phenylpropanamine, is a compound of interest due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN0·HCl, featuring a methoxy group at the ortho position relative to the amine group. This substitution pattern is critical as it influences the compound's chemical reactivity and biological interactions. The hydrochloride salt form enhances its solubility in biological systems, making it suitable for various applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the serotonin system. Similar compounds have been identified as selective serotonin releasing agents (SSRAs), which can modulate mood and cognitive functions by influencing neuronal signaling pathways.

Target Interactions

- Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptors, impacting synaptic plasticity and neurotransmission.

- Enzymatic Interactions : It may also interact with various enzymes involved in metabolic pathways, affecting overall cellular metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Study 1: Neurotransmitter Interaction

A study investigating compounds similar to 2-(2-Methoxyphenyl)propan-2-amine found that they significantly influenced serotonin levels in vitro. This suggests potential therapeutic applications in mood regulation and anxiety disorders.

Study 2: Antimicrobial Activity

Research focused on structurally related compounds demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. These findings indicate a possible spectrum of activity for derivatives of this compound against various bacterial strains .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)propan-2-amine | Methoxy group at para position | Similar neurotransmitter interactions but varying potency |

| 2-(4-Chloro-2-methoxyphenyl)propan-2-amine | Chloro and methoxy groups | Exhibits distinct pharmacological profiles; studied for receptor interactions |

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQHTXFCLGHENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.